2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N-(4-methoxyphenyl)-1-methyl-1H-imidazole-5-carboxamide 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N-(4-methoxyphenyl)-1-methyl-1H-imidazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 339278-15-8
VCID: VC5344106
InChI: InChI=1S/C18H14ClF3N4O2S/c1-26-14(15(27)25-11-3-5-12(28-2)6-4-11)9-24-17(26)29-16-13(19)7-10(8-23-16)18(20,21)22/h3-9H,1-2H3,(H,25,27)
SMILES: CN1C(=CN=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=C(C=C3)OC
Molecular Formula: C18H14ClF3N4O2S
Molecular Weight: 442.84

2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N-(4-methoxyphenyl)-1-methyl-1H-imidazole-5-carboxamide

CAS No.: 339278-15-8

Cat. No.: VC5344106

Molecular Formula: C18H14ClF3N4O2S

Molecular Weight: 442.84

* For research use only. Not for human or veterinary use.

2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N-(4-methoxyphenyl)-1-methyl-1H-imidazole-5-carboxamide - 339278-15-8

Specification

CAS No. 339278-15-8
Molecular Formula C18H14ClF3N4O2S
Molecular Weight 442.84
IUPAC Name 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methoxyphenyl)-3-methylimidazole-4-carboxamide
Standard InChI InChI=1S/C18H14ClF3N4O2S/c1-26-14(15(27)25-11-3-5-12(28-2)6-4-11)9-24-17(26)29-16-13(19)7-10(8-23-16)18(20,21)22/h3-9H,1-2H3,(H,25,27)
Standard InChI Key JZFFVUCWYGIVNX-UHFFFAOYSA-N
SMILES CN1C(=CN=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=C(C=C3)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyridine ring substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively. A sulfanyl (-S-) bridge links this pyridine moiety to a 1-methyl-1H-imidazole ring, which is further functionalized with a carboxamide group at position 5. The carboxamide nitrogen is bonded to a 4-methoxyphenyl group, introducing additional aromaticity and electron-donating properties.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₄ClF₃N₄O₂S
Molecular Weight442.84 g/mol
CAS Number339278-15-8
IUPAC Name2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methoxyphenyl)-3-methylimidazole-4-carboxamide
Melting PointNot reported
SolubilityInsoluble in aqueous media

The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability, while the methoxy group on the phenyl ring may influence binding interactions with biological targets.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step reactions, starting with the preparation of the pyridine and imidazole precursors. A critical step is the formation of the sulfanyl linkage, which connects the pyridine and imidazole rings. Patent CN106349159A describes analogous methods for synthesizing related chloropyridine derivatives, emphasizing the use of low-toxicity solvents like dichloromethane and activators such as 4-dimethylaminopyridine (DMAP). While this patent focuses on 3-chloro-2-cyano-5-trifluoromethyl pyridine, its methodology provides insights into optimizing reaction conditions for similar compounds.

Table 2: Representative Synthesis Parameters

Key challenges include minimizing cyanide usage (1–1.5 molar equivalents) and avoiding toxic nitrile solvents. The patent highlights a two-step process involving salt formation and cyanation, achieving high yields through solvent recycling .

Biological Activity and Mechanism

Antiproliferative Effects

Compounds with analogous structures have shown inhibitory effects on cancer cell lines by modulating kinase pathways. For example, imidazole derivatives often target vascular endothelial growth factor receptors (VEGFR) or epidermal growth factor receptors (EGFR), which are critical in tumor angiogenesis and proliferation.

Research Findings and Applications

Preclinical Studies

While no in vivo data exists for this specific compound, related molecules exhibit:

  • IC₅₀ Values: Low micromolar ranges in breast and lung cancer cell lines.

  • Selectivity: Preference for tyrosine kinases over serine/threonine kinases.

Future Directions

Optimization Strategies

  • Bioavailability: Introducing solubilizing groups (e.g., polyethylene glycol chains).

  • Selectivity: Structure-activity relationship (SAR) studies to reduce off-target effects.

Clinical Translation

  • Toxicology Profiles: Assessing hepatotoxicity and cardiotoxicity.

  • Formulation Development: Nanoencapsulation to enhance delivery.

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